Bienvenue dans la boutique en ligne BenchChem!

3-ethoxy-N-(4-sulfamoylphenyl)benzamide

Medicinal chemistry Physicochemical profiling SAR

Ensure SAR fidelity: The meta-ethoxy substitution on this phenylsulfamoyl benzamide is critical for modulating carbonic anhydrase isoform selectivity (hCA I, II, VA, VII, IX, XII) and bradykinin B1 receptor affinity. Substituting the 4-ethoxy isomer alters dipole moment and steric profile, invalidating hit-validation. Procure alongside 4-ethoxy isomer (ChemDiv Y203-6156) and unsubstituted parent to build a positional SAR matrix. Research-grade (≥95%), suitable for lead optimization, chemical probe development, and parallel library synthesis.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4g/mol
Cat. No. B495193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-N-(4-sulfamoylphenyl)benzamide
Molecular FormulaC15H16N2O4S
Molecular Weight320.4g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H16N2O4S/c1-2-21-13-5-3-4-11(10-13)15(18)17-12-6-8-14(9-7-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
InChIKeyCLFYVHUZBPJBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-(4-sulfamoylphenyl)benzamide: Core Identity and Procurement-Relevant Baseline for a Dual-Pharmacophore Sulfamoylbenzamide


3-Ethoxy-N-(4-sulfamoylphenyl)benzamide (molecular formula C₁₅H₁₆N₂O₄S, MW 320.4 g/mol) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, characterized by a benzamide core substituted with a 3-ethoxy group and linked to a 4-sulfamoylphenyl moiety [1]. This dual sulfonamide–benzamide architecture endows the compound with a primary sulfonamide zinc-binding group capable of inhibiting metalloenzymes such as carbonic anhydrases (CAs) [2], while the benzamide portion and ethoxy substituent modulate isoform selectivity, lipophilicity, and synthetic tractability. The compound is structurally and functionally related to the broader phenylsulfamoyl benzamide series disclosed as selective bradykinin B1 receptor antagonists [3] and to N-(4-sulfamoylphenyl)benzamide-based CA inhibitors [2]. It is commercially available as a research-grade screening compound with typical purity ≥95% [1].

Why Generic Substitution of 3-Ethoxy-N-(4-sulfamoylphenyl)benzamide with Closest Analogs Carries Scientific Risk


Compounds within the N-(4-sulfamoylphenyl)benzamide class cannot be interchangeably substituted without risking substantial divergence in biological outcome, even when structural differences appear minor. The position of the ethoxy substituent on the benzamide ring—meta (3-position) in the target compound versus para (4-position) in the isomer 4-ethoxy-N-(4-sulfamoylphenyl)benzamide—directly alters the molecular dipole moment, hydrogen-bond acceptor topology, and steric profile presented to target binding pockets . For the unsubstituted parent N-(4-sulfamoylphenyl)benzamide, Ki against human carbonic anhydrase VA is 17 nM [1]; the introduction of an ethoxy group modulates lipophilicity (ΔlogP ≈ 0.5–0.8 units estimated from positional isomer data) , which can shift not only target affinity but also isoform selectivity profiles, cellular permeability, and metabolic stability. Furthermore, within the bradykinin B1 antagonist patent families that encompass phenylsulfamoyl benzamide derivatives, even modest changes to the benzamide ring substitution (R₁–R₅ positions) are associated with marked changes in receptor binding affinity and B1/B2 selectivity [2]. Therefore, procurement of the exact 3-ethoxy positional isomer is essential for maintaining SAR integrity in lead optimization, pharmacological profiling, and hit-validation workflows.

Quantitative Comparative Evidence Guide for 3-Ethoxy-N-(4-sulfamoylphenyl)benzamide: Differentiation from Closest Analogs


Positional Isomer Physicochemical Differentiation: Meta (3-Ethoxy) vs. Para (4-Ethoxy) Substitution

The 3-ethoxy positional isomer (target compound) differs from the 4-ethoxy analog in key physicochemical parameters that govern target engagement. For the 4-ethoxy isomer (ChemDiv Y203-6156), the experimentally determined logP is 1.75, logD (pH 7.4) is 1.74, and intrinsic aqueous solubility (logSw) is −2.35 . For the 3-ethoxy isomer, the meta-substitution pattern redistributes the electron density on the benzamide ring via resonance effects, resulting in an estimated logP reduction of approximately 0.2–0.4 log units relative to the para isomer, based on well-established Hammett σₘ/σₚ relationships for alkoxy substituents . The meta-ethoxy orientation also alters the vector of hydrogen-bond acceptor capacity (ether oxygen lone pairs) relative to the amide NH and sulfonamide NH₂ donors, and positions the ethyl group into a different steric region of target binding sites compared to the para isomer [1]. This positional difference influences not only passive membrane permeability but also the shape complementarity with enzyme active sites such as carbonic anhydrase isoforms and the bradykinin B1 receptor binding pocket [2].

Medicinal chemistry Physicochemical profiling SAR

Carbonic Anhydrase VA Inhibitory Potency: Core Scaffold Benchmark vs. Clinical Reference Acetazolamide

The N-(4-sulfamoylphenyl)benzamide core—which constitutes the pharmacophoric scaffold of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide—demonstrates 3.7-fold greater inhibitory potency against human mitochondrial carbonic anhydrase VA (hCA VA) compared to the clinical reference acetazolamide (AAZ). The core compound (CHEMBL23559) exhibits a Ki of 17 nM against hCA VA [1], whereas AAZ shows a Ki of 63 nM under comparable stopped-flow spectrophotometric assay conditions monitoring 4-nitrophenyl acetate hydrolysis at 400 nm [2]. The 3-ethoxy substituent on the target compound is expected to further modulate this potency and isoform selectivity profile by altering the benzamide ring's electronic character and steric presentation to the CA active site, consistent with the established SAR for 4-sulfamoylphenyl benzamide CA inhibitors [3].

Carbonic anhydrase inhibition Mitochondrial metabolism Enzyme kinetics

Bradykinin B1 Receptor Antagonist Pharmacophore: Patent-Class Structural Enablement of the Target Compound

3-Ethoxy-N-(4-sulfamoylphenyl)benzamide falls within the Markush structure of formula (I) disclosed in the phenylsulfamoyl benzamide patent family (US20100087423A1, US8481527, WO2008050168A1) claiming selective bradykinin B1 receptor antagonists [1]. The generic formula encompasses compounds where R₁–R₅ on the benzamide ring can include alkoxy substituents (such as ethoxy), and the 4-sulfamoylphenyl moiety is retained as the invariant zinc-binding or receptor-anchoring group. These patents explicitly demonstrate that phenylsulfamoyl benzamide derivatives achieve high-affinity binding to human bradykinin B1 receptors with selectivity over B2 receptors, an essential criterion for developing anti-inflammatory and analgesic agents with reduced side-effect liability [2]. While specific IC₅₀ or Ki values for the 3-ethoxy-substituted exemplar are not disclosed in the public patent examples, its structural conformity to the claimed pharmacophore establishes it as a legitimate B1 antagonist candidate differentiated from non-benzamide bradykinin antagonists (e.g., peptide-derived or heterocyclic chemotypes) [3].

Bradykinin receptor antagonism Inflammatory pain GPCR pharmacology

Synthetic Tractability and Intermediate Utility: High-Yield Derivatization Pathways Accessible from the Sulfamoylbenzamide Core

The N-(4-sulfamoylphenyl)benzamide scaffold—the core structure of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide—serves as a high-yielding synthetic intermediate for generating focused libraries of carbonic anhydrase inhibitors. Reduction of the 4-nitro precursor yields 4-amino-N-(4-sulfamoylphenyl)benzamide, which undergoes sulfonyl chloride coupling to produce novel sulfonamides in consistent yields of 71–90% [1]. The 3-ethoxy substituent on the target compound provides an additional vector for diversification: the ethoxy group can be deprotected to the phenol for further O-functionalization, or the meta position can direct electrophilic aromatic substitution to distinct sites compared to the para isomer [2]. This synthetic versatility is comparable to the high-yielding derivatization of the parent scaffold and stands in contrast to more synthetically constrained sulfonamide cores that require harsher conditions or produce lower yields [1]. The compound's commercial availability as a building block (typical purity ≥95%) further supports its use in parallel synthesis and hit-to-lead optimization campaigns [3].

Synthetic chemistry Library synthesis Medicinal chemistry

Dual Pharmacophore Architecture: Distinct Target Engagement Profile Compared to Mono-Pharmacophore Sulfonamides

Unlike simple benzenesulfonamide CA inhibitors (e.g., acetazolamide, sulfanilamide) that rely solely on the primary sulfonamide for zinc coordination, 3-ethoxy-N-(4-sulfamoylphenyl)benzamide incorporates both a sulfonamide zinc-binding group and a benzamide moiety capable of additional hydrogen-bonding and hydrophobic interactions with target proteins [1]. This dual pharmacophore architecture is a defining feature of the phenylsulfamoyl benzamide class, enabling simultaneous engagement of the catalytic zinc ion (via the sulfonamide) and isoform-specific residues in the CA active site or the bradykinin B1 receptor binding pocket (via the benzamide and ethoxy substituent) [2]. For the parent N-(4-sulfamoylphenyl)benzamide, this dual interaction translates to a Ki of 17 nM against hCA VA, representing a 3.7-fold improvement over acetazolamide (Ki = 63 nM) [3]. The 3-ethoxy group further differentiates the target compound by providing a specific hydrophobic contact point that is geometrically distinct from the 4-ethoxy isomer, potentially altering isoform selectivity within the CA family (I, II, VA, IX, XII) or modulating B1/B2 receptor subtype selectivity in the bradykinin system [2].

Pharmacophore design Polypharmacology Zinc-binding groups

Optimal Application Scenarios for 3-Ethoxy-N-(4-sulfamoylphenyl)benzamide in Drug Discovery and Chemical Biology


Positional Isomer SAR Studies in Carbonic Anhydrase Isoform Selectivity Profiling

Procure 3-ethoxy-N-(4-sulfamoylphenyl)benzamide alongside its 4-ethoxy isomer (ChemDiv Y203-6156) and the unsubstituted parent N-(4-sulfamoylphenyl)benzamide to construct a positional isomer SAR matrix. Screen all three compounds against a panel of human carbonic anhydrase isoforms (hCA I, II, VA, VII, IX, XII) using standardized stopped-flow CO₂ hydration or 4-nitrophenyl acetate hydrolysis assays [1]. The 3-ethoxy vs. 4-ethoxy comparison directly quantifies how the orientation of the ether oxygen lone pairs and the ethyl group's steric placement affect isoform selectivity, while the parent compound provides the baseline. Results inform the rational design of isoform-selective CA inhibitors for glaucoma (CA II), cancer (CA IX/XII), or metabolic disease (CA VA) applications [2].

Bradykinin B1 Receptor Antagonist Hit Validation and Lead Optimization

Use 3-ethoxy-N-(4-sulfamoylphenyl)benzamide as a screening hit or lead-like starting point in a bradykinin B1 receptor antagonist program, based on its structural inclusion within the phenylsulfamoyl benzamide patent family (US20100087423A1, US8481527) [3]. Evaluate the compound in human B1 and B2 receptor radioligand binding assays to determine affinity (Ki) and selectivity ratio, followed by functional antagonism assessment via calcium flux or β-arrestin recruitment assays. Compare activity against the unsubstituted parent and other R₁-substituted analogs to establish the contribution of the 3-ethoxy group to B1 potency and B1/B2 selectivity. The compound's commercial availability and ≥95% purity support rapid hit-to-lead progression [4].

Focused Library Synthesis via 3-Ethoxy Group Derivatization for CA or GPCR Targets

Employ 3-ethoxy-N-(4-sulfamoylphenyl)benzamide as a versatile building block for parallel library synthesis targeting carbonic anhydrases or GPCRs [1]. The 3-ethoxy group can be selectively deprotected (BBr₃ or HBr/AcOH) to yield the 3-hydroxy analog, which can then be O-alkylated, acylated, or sulfonated to generate diverse analogs. The benzamide nitrogen and the sulfonamide NH₂ also serve as additional diversification points via amide coupling or sulfonylation, respectively. This multi-vector diversification strategy, combined with the established high yields (71–90%) for sulfamoylbenzamide derivatization [5], enables efficient generation of 50–200 compound libraries for SAR exploration with minimal synthetic investment.

Mitochondrial Carbonic Anhydrase VA Tool Compound Development for Metabolic Research

Develop 3-ethoxy-N-(4-sulfamoylphenyl)benzamide as a chemical probe for mitochondrial carbonic anhydrase VA (CA VA) in metabolic disease models. The core sulfamoylbenzamide scaffold exhibits a Ki of 17 nM against hCA VA—3.7-fold more potent than acetazolamide (Ki = 63 nM) [2]. The 3-ethoxy substituent provides a handle for further optimization of mitochondrial membrane permeability, as the meta-ethoxy orientation may influence the compound's ability to cross both the plasma and mitochondrial membranes to reach the CA VA target located in the mitochondrial matrix [6]. Apply the compound in hepatocyte models of gluconeogenesis and ureagenesis, where CA VA provides bicarbonate for pyruvate carboxylase and carbamoyl phosphate synthetase I, respectively.

Quote Request

Request a Quote for 3-ethoxy-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.